N-(2-ethoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a trichlorophenoxy acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide typically involves the reaction of 2-ethoxyaniline with 2,4,6-trichlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-ethoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide can be compared with other similar compounds, such as:
N-(2-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-ethoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide: Similar structure but with one less chlorine atom on the phenyl ring.
N-(2-ethoxyphenyl)-2-(2,4,6-tribromophenoxy)acetamide: Similar structure but with bromine atoms instead of chlorine atoms.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their substituents.
Properties
CAS No. |
853316-20-8 |
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Molecular Formula |
C16H14Cl3NO3 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C16H14Cl3NO3/c1-2-22-14-6-4-3-5-13(14)20-15(21)9-23-16-11(18)7-10(17)8-12(16)19/h3-8H,2,9H2,1H3,(H,20,21) |
InChI Key |
CWQMUAFHDGVDAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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